molecular formula C14H10N2O2 B13378979 Benzonitrile, 3-(2,4-dihydroxybenzylidenamino)-

Benzonitrile, 3-(2,4-dihydroxybenzylidenamino)-

Cat. No.: B13378979
M. Wt: 238.24 g/mol
InChI Key: BTQGCXJRJSROBU-UHFFFAOYSA-N
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Description

3-[(2,4-dihydroxybenzylidene)amino]benzonitrile is an organic compound with the molecular formula C14H10N2O2. It is a Schiff base derived from the condensation of 2,4-dihydroxybenzaldehyde and 3-aminobenzonitrile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dihydroxybenzylidene)amino]benzonitrile typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 3-aminobenzonitrile. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for 3-[(2,4-dihydroxybenzylidene)amino]benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dihydroxybenzylidene)amino]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(2,4-dihydroxybenzylidene)amino]benzonitrile involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-dihydroxybenzylidene)amino]benzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at the 2 and 4 positions enhances its antioxidant activity and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-[(2,4-dihydroxyphenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H10N2O2/c15-8-10-2-1-3-12(6-10)16-9-11-4-5-13(17)7-14(11)18/h1-7,9,17-18H

InChI Key

BTQGCXJRJSROBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)O)O)C#N

Origin of Product

United States

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